(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-6-5-7-17(14-15)22-10-12-23(13-11-22)19(25)18-16(2)21-20(26-18)24-8-3-4-9-24/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVASBSRJLWVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety. As outlined in recent reviews, this method involves cyclocondensation of α-haloketones with thioamides. For this target:
- α-Haloketone Preparation : 5-Chloro-4-methylpentan-2-one is reacted with pyrrole-1-carbothioamide in ethanol under reflux (5–6 h). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by cyclization.
- Oxidation to Carboxylic Acid : The resulting 4-methyl-2-(1H-pyrrol-1-yl)thiazole is oxidized using KMnO₄ in acidic conditions to yield the 5-carboxylic acid derivative.
Key Data :
Functionalization of the Piperazine Fragment: 4-(m-Tolyl)Piperazine
Nucleophilic Aromatic Substitution (SNAr)
The m-tolyl group is introduced via SNAr using 4-fluoro-3-methylbenzene and piperazine, adapted from methods in MAO inhibitor syntheses:
- Reaction Conditions : Piperazine (1.2 eq), 4-fluoro-3-methylbenzene (1 eq), and K₂CO₃ (1.5 eq) in DMF at 120°C for 24 h.
- Purification : Recrystallization from ethanol yields 4-(m-tolyl)piperazine as a white solid.
Key Data :
Coupling via Acyl Chloride Intermediate
Acyl Chloride Formation
The thiazole-5-carboxylic acid is converted to its acyl chloride using SOCl₂ (2 eq) in dry DCM under reflux (2 h). Excess SOCl₂ is removed under vacuum to yield 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride.
Ketone Bond Formation
The acyl chloride is coupled with 4-(m-tolyl)piperazine in the presence of triethylamine (TEA, 2 eq) in anhydrous THF:
- Reaction : Stirred at 0°C for 1 h, then room temperature for 12 h.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane:EtOAc 3:1).
Key Data :
- Coupling Yield: 75–80%
- Melting Point: 189–191°C (DSC)
- Spectral Confirmation: ¹H NMR (DMSO-d₆) δ 2.25 (s, 3H, CH₃), 3.35–3.50 (m, 8H, piperazine), 6.85–7.30 (m, 5H, pyrrole and m-tolyl).
Alternative Synthetic Routes and Optimization
One-Pot Thiazole-Piperazine Assembly
A streamlined approach involves in situ generation of the acyl chloride and direct coupling, reducing purification steps:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| THF | TEA | 75 |
| DCM | DIPEA | 78 |
| DMF | None | 65 |
Optimal conditions: DCM with DIPEA (2 eq), yielding 78% product.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation :
Piperazine Functionalization :
- Issue: Low reactivity of m-tolyl halides.
- Solution: Transition to Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos, improving yield to 85%.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets suggests it could be developed into a pharmaceutical agent for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrrole rings may facilitate binding to specific sites, while the piperazine ring can modulate the compound’s overall activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Piperazine Substituent Modifications
- Compound A: (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone () Replaces the m-tolyl group with 4-chlorophenyl.
- Compound B: [4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl]methanone () Substitutes m-tolyl with 2-methoxyphenyl. Methoxy groups enhance electron density, possibly improving serotonin receptor affinity but increasing metabolic instability .
Heterocycle Core Modifications
- Compound C: [4-Methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone derivatives () Replaces pyrrole with pyridylamino. Pyridine’s basic nitrogen may enhance solubility but reduce membrane permeability compared to the neutral pyrrole .
- Compound D: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () Thiophene replaces thiazole. Thiophene’s lower aromaticity could decrease stacking interactions in enzyme binding pockets .
Biological Activity
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H21N5O2S
- Molecular Weight : 383.47 g/mol
- Purity : Typically around 95%
- Physical State : Solid
- Melting Point : Not specified in available literature
The compound's biological activity is hypothesized to stem from its structural components, particularly the thiazole and piperazine moieties, which are known for their roles in receptor binding and modulation. The thiazole ring has been implicated in various therapeutic effects, including anticancer and antimicrobial activities.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including glioma and melanoma. The presence of the thiazole ring enhances cytotoxicity, with some derivatives demonstrating IC50 values comparable to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 1.61 ± 1.92 |
| Compound B | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
2. Antimicrobial Activity
Thiazole-containing compounds have shown variable antimicrobial activity against a range of pathogens. The heterocyclic structure contributes to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
3. Analgesic Effects
Recent studies on TRPV4 channel antagonists suggest that similar compounds may have analgesic properties, indicating potential applications in pain management . The structural complexity of the target compound may allow it to modulate pain pathways effectively.
Case Study 1: Antitumor Efficacy
In a comparative study assessing the efficacy of various thiazole derivatives against human cancer cell lines, the compound was found to significantly inhibit cell growth at concentrations lower than those required for traditional therapies. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial effectiveness of thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the thiazole structure enhanced antibacterial activity, supporting the hypothesis that this compound could be further optimized for treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
